molecular formula C10H12BrFN2 B12072874 N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline

N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline

Cat. No.: B12072874
M. Wt: 259.12 g/mol
InChI Key: NWLLWEMRMFLAGQ-UHFFFAOYSA-N
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Description

N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline: is a synthetic organic compound that features a unique combination of azetidine, bromine, and fluorine functional groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

    Bromination and Fluorination: The introduction of bromine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions, while fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The final step involves coupling the azetidine derivative with 3-bromo-4-fluoroaniline using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially leading to debromination or defluorination.

    Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The azetidine ring is known to enhance the biological activity of molecules, making this compound a candidate for drug development. It may exhibit antimicrobial, antiviral, or anticancer properties, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(azetidin-3-yl)methyl]-3-chloro-4-fluoroaniline
  • N-[(azetidin-3-yl)methyl]-3-bromo-4-chloroaniline
  • N-[(azetidin-3-yl)methyl]-3-iodo-4-fluoroaniline

Uniqueness

N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline is unique due to the specific combination of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H12BrFN2

Molecular Weight

259.12 g/mol

IUPAC Name

N-(azetidin-3-ylmethyl)-3-bromo-4-fluoroaniline

InChI

InChI=1S/C10H12BrFN2/c11-9-3-8(1-2-10(9)12)14-6-7-4-13-5-7/h1-3,7,13-14H,4-6H2

InChI Key

NWLLWEMRMFLAGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CNC2=CC(=C(C=C2)F)Br

Origin of Product

United States

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